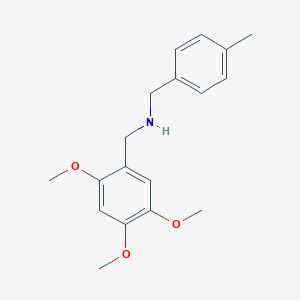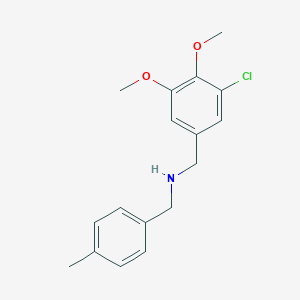![molecular formula C13H13NO2S B502408 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B502408.png)
2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S This compound features a benzoic acid core substituted with a 5-methyl-2-thienylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid typically involves the reaction of 5-methyl-2-thiophenemethylamine with 2-chlorobenzoic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-6-{[(5-phenyl-2-thienyl)carbonyl]amino}benzoic acid: Another compound with a similar structure but with a phenyl group instead of a methyl group on the thiophene ring.
2-amino-5-methylbenzoic acid: A simpler compound with an amino group instead of the thienylmethylamino group.
Uniqueness
2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the presence of the 5-methyl-2-thienylmethylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31g/mol |
IUPAC-Name |
2-[(5-methylthiophen-2-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-10(17-9)8-14-12-5-3-2-4-11(12)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
WSDPHIKQTZXFMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2C(=O)O |
Löslichkeit |
23 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502330.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(propan-2-yl)benzyl]methanamine](/img/structure/B502331.png)
![2-{[(5-Phenylfuran-2-yl)methyl]amino}butan-1-ol](/img/structure/B502332.png)
![2-[2-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B502333.png)
![1-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B502335.png)
![1-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502336.png)
![2-(4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502339.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502343.png)
![1-{[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B502344.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502345.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502346.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)
